molecular formula C7H9NO3 B1616388 3-Hydroxypyridine-2,6-dimethanol CAS No. 38029-16-2

3-Hydroxypyridine-2,6-dimethanol

Cat. No.: B1616388
CAS No.: 38029-16-2
M. Wt: 155.15 g/mol
InChI Key: PFCXYKDOJQERJW-UHFFFAOYSA-N
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Description

3-Hydroxypyridine-2,6-dimethanol is a pyridine derivative with hydroxyl and methanol functional groups attached to the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for synthesizing more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 3-hydroxypyridine-2,6-dimethanol involves the use of bio-based furfural. In this method, furfural is converted into 3-hydroxypyridine using a Raney Fe catalyst in water at 120°C with ammonia as the nitrogen source . Another method involves the Pd(0)-catalyzed anti-selective arylative cyclizations of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids, followed by oxidation and elimination reactions .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-temperature and high-pressure conditions to ensure efficient conversion rates. The Chichibabin process, which has been used since 1924, is one of the established methods for producing pyridine derivatives on an industrial scale . newer methods focusing on green chemistry principles are being developed to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypyridine-2,6-dimethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and alcohol derivatives. These products are valuable intermediates for further chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-hydroxypyridine-2,6-dimethanol include:

Uniqueness

This compound is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,6-bis(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-3-5-1-2-7(11)6(4-10)8-5/h1-2,9-11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCXYKDOJQERJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191439
Record name 3-Hydroxypyridine-2,6-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38029-16-2
Record name 3-Hydroxy-2,6-pyridinedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38029-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypyridine-2,6-dimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypyridine-2,6-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypyridine-2,6-dimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

71.1 g (0.75 mol) of 3-hydroxypyridine are dissolved in 300 ml of a 10% aqueous NaOH solution. The combined mixture is brought to 90° C. and then 7×60 ml of a 30% formaldehyde solution are introduced portionwise (5.1 mol). The mixture is left at ambient temperature overnight and then neutralized with CH3COOH. It is concentrated and the residue is taken up in 600 ml of DMF. The insoluble light material is separated. The liquors are acidified with 75 ml 10N HCl. The mixture is concentrated. The residual oil is purified by chromatography on silanized silica with elution with water. Crystals are obtained. w=47 g.
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71.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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